![molecular formula C24H18N2O3 B7735388 2-Benzyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid](/img/structure/B7735388.png)
2-Benzyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid
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Overview
Description
2-Benzyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid is a complex organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of benzyl hydrazine with a diketone, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Benzyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-oxo-5,6-diphenylpyridazine: Lacks the carboxylic acid group but shares a similar core structure.
3-Oxo-5,6-diphenylpyridazine-4-carboxylic acid: Lacks the benzyl group but shares other structural features.
2-Benzyl-5,6-diphenylpyridazine-4-carboxylic acid: Lacks the oxo group but shares other structural features.
Uniqueness
2-Benzyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-23-21(24(28)29)20(18-12-6-2-7-13-18)22(19-14-8-3-9-15-19)25-26(23)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIFEHXRLPEJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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